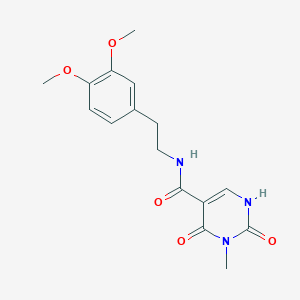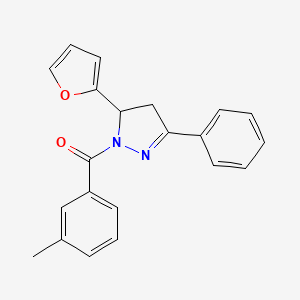![molecular formula C24H27N7O B2512068 6-(4-Benzylpiperazin-1-yl)-N-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin CAS No. 878064-00-7](/img/structure/B2512068.png)
6-(4-Benzylpiperazin-1-yl)-N-(3-Methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C24H27N7O and its molecular weight is 429.528. The purity is usually 95%.
BenchChem offers high-quality 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Angstlösende Eigenschaft
Diese Verbindung wurde auf ihre angstlösenden (angstlösenden) Eigenschaften untersucht . Es wirkt als 5-HT3-Rezeptor-Antagonist, das heißt, es blockiert die Wirkung von Serotonin, einem Neurotransmitter, der an Angst beteiligt ist . In einer Studie wurde festgestellt, dass es bei Lipopolysaccharid-behandelten Mäusen angstlösende Wirkungen in verschiedenen Angstparadigmen zeigt .
Modulation der serotonergen Transmission
Die Verbindung könnte eine Rolle bei der Modulation der serotonergen Transmission spielen . Die serotonerge Transmission ist ein Prozess, der die Freisetzung von Serotonin aus Nervenzellen beinhaltet und eine entscheidende Rolle bei der Regulierung von Stimmung, Angst und Depression spielt .
Potenzielle Behandlung für psychiatrische Störungen
Aufgrund seiner Rolle als 5-HT3-Rezeptor-Antagonist könnte diese Verbindung möglicherweise zur Behandlung psychiatrischer Störungen wie Depression und Angst eingesetzt werden .
Neurophamakologische Bewertung
Die Verbindung wurde auf ihre neurophamakologischen Eigenschaften untersucht . Neurophamakologie ist die Lehre davon, wie Medikamente die Zellfunktion im Nervensystem beeinflussen, und die Interaktion dieser Verbindung mit dem 5-HT3-Rezeptor könnte sie zu einem interessanten Thema in diesem Bereich machen .
Bioorganische & medizinische Chemie
Die Verbindung wurde auf dem Gebiet der bioorganischen und medizinischen Chemie untersucht . Ihre komplexe Struktur und Interaktionen mit verschiedenen Rezeptoren machen sie zu einem interessanten Thema bei der Entwicklung neuer Medikamente .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is the 5-HT3 receptor . The 5-HT3 receptor is a type of serotonin receptor, and it plays a key role in the management of psychiatric disorders such as depression and anxiety .
Mode of Action
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine acts as an antagonist at the 5-HT3 receptor . This means that it binds to the receptor and blocks its activation by serotonin. This modulation of serotonergic transmission is believed to contribute to its anxiolytic properties .
Biochemical Pathways
By blocking the 5-HT3 receptor, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine interferes with the normal function of the serotonin system . This can affect various biochemical pathways and processes, including those involved in mood regulation and the response to stress .
Pharmacokinetics
It has been noted that the compound exhibits good log p (308) and pA2 (75) values . These values suggest that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability .
Result of Action
The action of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine at the 5-HT3 receptor can result in anxiolytic-like effects . For example, in a study using a lipopolysaccharide-induced anxiety model in mice, treatment with this compound reversed anxiety-like symptoms and significantly affected behavioral parameters such as open arm entries and time spent in open arms in an elevated plus maze . It also increased the levels of serotonin in the mice’s brain .
Action Environment
The action, efficacy, and stability of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be influenced by various environmental factors. For instance, the presence of lipopolysaccharide, an endotoxin present in the cell wall of Gram-negative bacteria, was found to induce anxiety-like symptoms in mice, which were then reversed by treatment with this compound
Biochemische Analyse
Biochemical Properties
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity and receptor binding. This compound has been shown to interact with several enzymes and proteins, including cyclic GMP-AMP synthase and acetylcholinesterase . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions. For instance, its interaction with cyclic GMP-AMP synthase can modulate the synthesis of cyclic GMP-AMP, a crucial secondary messenger in immune response pathways .
Cellular Effects
The effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of serotonin receptors, leading to changes in neurotransmitter levels and impacting mood and anxiety-related behaviors . Additionally, it has been observed to affect kinase activity, which plays a pivotal role in cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the binding pockets of target enzymes and receptors, facilitating either inhibition or activation. For example, its binding to acetylcholinesterase involves interactions with both the catalytic active site and the peripheral binding site, leading to inhibition of the enzyme’s activity . This inhibition can result in increased levels of acetylcholine, a neurotransmitter involved in cognitive functions.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. The compound has shown stability under various experimental conditions, maintaining its biochemical activity over extended periods . Degradation products have been observed, which may influence its long-term effects on cellular processes. In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained modulation of enzyme activity and receptor signaling .
Dosage Effects in Animal Models
In animal models, the effects of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine vary with dosage. Low to moderate doses have been associated with therapeutic benefits, such as anxiolytic and antidepressant effects . Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not enhance its therapeutic effects .
Metabolic Pathways
The metabolic pathways involving 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are complex and involve multiple enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing alterations in the concentrations of key metabolites involved in neurotransmission and cellular signaling .
Transport and Distribution
The transport and distribution of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have demonstrated that the compound can cross the blood-brain barrier, allowing it to exert effects on the central nervous system .
Subcellular Localization
The subcellular localization of 6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is critical for its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Its presence in the nucleus suggests potential interactions with nuclear receptors and transcription factors, influencing gene expression and cellular responses .
Eigenschaften
IUPAC Name |
6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7O/c1-29-23-21(16-25-29)22(26-19-9-6-10-20(15-19)32-2)27-24(28-23)31-13-11-30(12-14-31)17-18-7-4-3-5-8-18/h3-10,15-16H,11-14,17H2,1-2H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMJSXIJDDMZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)OC)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)

![(E)-2-phenyl-N-[[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl]ethenesulfonamide](/img/structure/B2511998.png)

![1-[1-(2-Phenylpropanoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2512003.png)
![Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2512005.png)
![1-(1-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2512006.png)

